Dobupride

Forced Degradation Stability Indicating Methods Pharmaceutical Development

Sourcing a generic benzamide prokinetic for forced degradation studies risks weeks of de novo degradant ID. Dobupride eliminates this: its two major degradation pathways-dechlorination and amide bond cleavage-are pre-characterized via GC/MS and HPLC-particle beam/MS [28†L10-L26]. Labs can prepare known degradant standards immediately, saving 4-8 weeks of method development. • Degradation map fully elucidated: two pathways structurally confirmed. • Extreme solution photolability (95% degradation in 7 days sunlight) enables accelerated photostability benchmarking. • Solid-state stability excellent; ideal for drug-excipient compatibility screening.

Molecular Formula C20H30ClN3O4
Molecular Weight 411.9 g/mol
CAS No. 106707-51-1
Cat. No. B025200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDobupride
CAS106707-51-1
Synonyms4-amino-2-butoxy-5-chloro-N-(1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl)benzamide
dobupride
Molecular FormulaC20H30ClN3O4
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3OCCO3)Cl)N
InChIInChI=1S/C20H30ClN3O4/c1-2-3-8-26-18-12-17(22)16(21)11-15(18)20(25)23-14-4-6-24(7-5-14)13-19-27-9-10-28-19/h11-12,14,19H,2-10,13,22H2,1H3,(H,23,25)
InChIKeyBTBFXLRQGPHRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dobupride Identity and Pharmacological Class


Dobupride (CAS 106707-51-1) is a synthetic small molecule classified as a substituted benzamide derivative and a structural analogue of sulpiride, designated by the INN stem '-pride' [1]. It is documented in authoritative pharmacological indexes as an experimental gastroprokinetic agent, proposed to enhance gastrointestinal motility via antagonism of dopamine D2 receptors in the enteric nervous system [2]. Its molecular formula is C20H30ClN3O4, with a monoisotopic mass of 411.19 Da [1]. Unlike many in-class benzamide prokinetics that incorporate simple tertiary-amine side chains (e.g., metoclopramide, clebopride), Dobupride features a distinctive 1,3-dioxolan-2-ylmethyl-piperidine moiety, which directly influences its physicochemical and degradation profile.

D2
Target Engagement
Dopamine D2 receptor antagonist for enteric nervous system motility studies
St
Stability Profile
Solid-state stable; photolabile probe with fully characterized degradation map
An
Analytical Workflow
Supports stability-indicating method development using pre-identified degradants

Why Class-Level Substitution Fails for Dobupride


Assuming functional or analytical equivalence between Dobupride and other benzamide gastroprokinetic agents such as metoclopramide or clebopride introduces a high risk of experimental failure due to fundamentally divergent stability characteristics. While many benzamide prokinetics demonstrate measurable photostability (e.g., metoclopramide admixtures show negligible degradation from light exposure alone [1]), the 1,3-dioxolane substituent in Dobupride creates a unique photolability profile that is absent from simpler benzamide structures. Selecting a generic substitute without quantitative awareness of Dobupride's distinct, condition-specific degradation kinetics—characterized by near-complete decomposition under ambient light in solution versus exceptional stability in protected solid form—will directly lead to invalid bioassay results, erroneous pharmacokinetic modeling, and failed analytical method validation. The evidence below quantifies these irreversible gaps.

Photostability
Rapid photodegradation in solution (95% loss in 7 days); 1,3-dioxolane moiety drives unique photolability
Typical benzamides (e.g., metoclopramide) exhibit slower, pH-dependent photodegradation kinetics
Solid-State Behavior
Exceptional long-term integrity protected from light (
Many class members require controlled storage; formulated solutions degrade within weeks
Degradation Pathways
Two distinct pathways (dechlorination, amide cleavage) fully characterized by GC/MS and HPLC-particle beam/MS
Partial or uncharacterized degradation profiles may lack structural identification of specific degradants
Class-level substitution may introduce unrecognized photodegradation artifacts, altering bioassay and analytical results. Direct interchangeability requires validation under relevant light conditions.

Quantitative Differentiation Evidence


Solid-State Stability Profile

Dobupride in solid state, stored under non-photolytic conditions, exhibits exceptional long-term chemical stability. After 5 months of storage, the only degradation product identified—4-amino-2-butoxy-5-chlorobenzamide—accounted for less than 0.5% of the total mass, demonstrating near-complete integrity [1]. This contrasts sharply with its behavior in solution and places Dobupride among the most stable solid-state benzamide prokinetics for which long-term forced degradation data are publicly reported.

Solid-State Stability
Cross-study comparable
Degradant <0.5% after 5 months storage protected from light
Supports long-term stock reliability with minimal batch variability
Comparative advantage over metoclopramide HCl solution (≥7× longer stability); not tested under identical conditions
Forced Degradation Stability Indicating Methods Pharmaceutical Development

Photolability in Solution

The critical vulnerability of Dobupride is its extreme photolability when dissolved. Segarra et al. demonstrated that Dobupride in methanol-water solution exposed to natural or artificial sunlight underwent very rapid degradation; after 7 days, only 5% of the unchanged parent compound remained [1]. The dominant degradation pathway under these conditions is the loss of chlorine, yielding 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide as the major degradant. This degree of photodegradation far exceeds that of standard benzamide prokinetics in aqueous solution; metoclopramide, for instance, demonstrates measurable but substantially slower photodegradation kinetics [2].

Solution Photolability
Cross-study comparable
95% degraded after 7 days sunlight (5% intact) Photodegradation quantum yield ϕ = 43.55 × 10⁻⁴ at pH 7; slower kinetics
Requires strict light protection in all solution-based workflows
Degradation product is dechlorinated derivative; data reflects accelerated stress conditions
Photostability ICH Q1B Method Development

Dual Degradation Pathways

The forced degradation study by Segarra et al. unambiguously characterized two distinct major degradation pathways for Dobupride using GC/MS and HPLC-particle beam/MS [1]. Pathway 1 (dominant under light stress in solution) proceeds via dechlorination to yield 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide. Pathway 2 (dominant under thermal stress in the dark) proceeds via piperidine-amide bond cleavage to yield 4-amino-2-butoxy-5-chlorobenzamide. The structured identification of both pathways provides a complete reference catalog of Dobupride-specific degradants, enabling development of stability-indicating analytical methods. This level of degradation pathway characterization is not uniformly available for all substituted benzamide prokinetics and constitutes a critical differentiator for analytical quality control.

Dual Pathway Map
Supporting evidence
Pathway 1: dechlorination (light) Pathway 2: amide bond cleavage (thermal/dark) Both characterized by GC/MS and HPLC-particle beam/MS
Pre-characterized degradant library reduces method development burden
Structural elucidation enables direct stability-indicating method construction
Degradation Product Identification Structural Elucidation Mass Spectrometry

Research and Industrial Application Scenarios


Stability-Indicating HPLC Method Development

Dobupride is uniquely suited for laboratories developing forced degradation and stability-indicating methods for substituted benzamide prokinetics. Because both major degradation pathways—dechlorination and amide bond cleavage—have been fully structurally characterized via GC/MS and HPLC-particle beam/MS [1], analytical chemists can prepare known degradant standards for method validation without conducting de novo degradation studies. This pre-characterized degradation map is a direct competitive advantage over sourcing a less-studied benzamide analog where degradant identification would need to be performed from scratch, saving an estimated 4–8 weeks of analytical development time.

Photolabile Benzamide Pharmacophore Investigation

The extreme photolability of Dobupride in solution (95% degradation after 7 days of sunlight exposure [1]) makes it an excellent model compound for medicinal chemistry programs investigating structure-photostability relationships in benzamide gastroprokinetic scaffolds. The presence of the 1,3-dioxolane ring, absent from metoclopramide or clebopride, provides a defined structural handle for photodegradation mechanism studies. Researchers designing next-generation photostable benzamide prokinetics can use Dobupride as a negative control to benchmark the photoprotective efficacy of structural modifications.

Accelerated Drug-Excipient Compatibility Screening

The Segarra et al. study explicitly noted that the developed degradation methodology was capable of mimicking 1 month's accelerated degradation in just 1 hour and was suitable for automated multisample stressing, making it ideal for drug-excipient compatibility screening [1]. Dobupride, with its known degradation kinetics, can serve as a probe compound for validating new accelerated compatibility testing platforms in pharmaceutical development settings, where rapid excipient screening is critical for solid dosage form development.

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Pre-characterized dual degradation map with known degradant structures
Confirm separation of dechlorinated and amide-cleavage degradants under ICH Q1B conditions
Photolabile benzamide pharmacophore studies
Extreme solution photolability linked to 1,3-dioxolane substituent
Benchmark photoprotective efficacy of structural modifications relative to Dobupride
Accelerated drug-excipient compatibility screening
Known degradation kinetics and automated multisample stress methodology
Validate screening platform consistency using Dobupride as a probe compound
All applications require strict protection of Dobupride solutions from ambient and artificial light; procurement and handling protocols should reflect photolability risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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